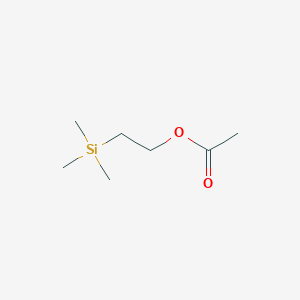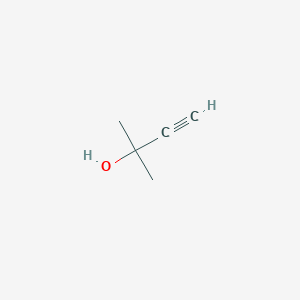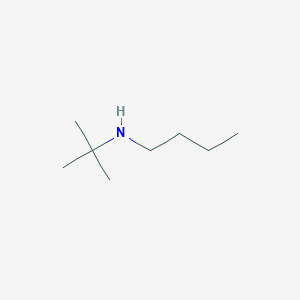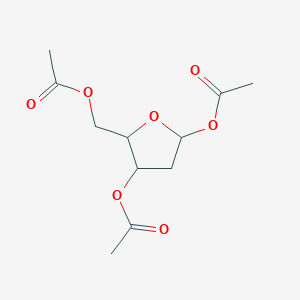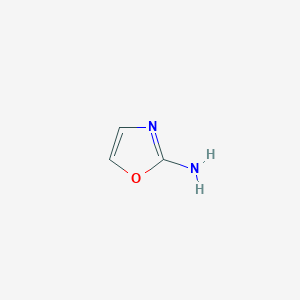
3-Aminocyclohexanecarboxylic acid
Overview
Description
3-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group and a carboxylic acid functionality. It is a structural analogue of natural amino acids and has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves the use of readily available starting materials such as L-serine, which is preferred over (-)-shikimic acid or (-)-quinic acid due to its availability and cost-effectiveness. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using ring-closing metathesis and diastereoselective Grignard reactions, with L-serine as the starting material . Additionally, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are related to 3-aminocyclohexanecarboxylic acid, demonstrated the importance of securing homogeneous test substrates for amino acid transport system discrimination . The synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid also highlights the versatility of cyclohexane derivatives in generating unnatural amino acids .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is often confirmed using two-dimensional NMR studies, which help determine the absolute configurations of key intermediates . The presence of substituents such as fluorine atoms can significantly impact the conformation, lipophilicity, acidity, and fluorescent properties of the amino acid, as seen in the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, including the formation of diastereomeric salts for optical resolution and the Bucherer-Bergs reaction for the synthesis of aminotetrahydrothiophene-3-carboxylic acids . The reactivity of these compounds with amino acid transport systems has been studied, with some derivatives showing inhibitory action on cellular uptake of system-specific amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives, such as solubility, conformation in aqueous solution, and antiplasmin activity, are influenced by their stereochemistry and substituents. For example, the antiplasmin activity of certain isomers was determined and related to their preferred conformations in aqueous solution . The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid also provided insights into the potential applications of fluorinated analogues of pharmacologically relevant amino acids .
Scientific Research Applications
Optically Active Derivatives and Molecular Rotations
3-Aminocyclohexanecarboxylic acid derivatives have been studied for their optical activity. For instance, trans-2-aminocyclohexanecarboxylic acids have been synthesized with preferential crystallization methods to produce optically active compounds. These have been used to prepare various active trans-1,2-disubstituted cyclohexanes, demonstrating the compound's utility in creating optically active derivatives (Nohira, Ehara, & Miyashita, 1970).
Synthesis and Transport Applications
The synthesis and transport applications of 3-aminocyclohexanecarboxylic acid and its isomers have been explored, particularly in relation to membrane transport systems in cells. These studies contribute to a better understanding of amino acid transport mechanisms and may have implications in medical research (Christensen et al., 1983).
Drug Discovery and Conformational Studies
1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of 3-aminocyclohexanecarboxylic acid, has been designed for drug discovery applications. Its synthesis, conformational properties, and potential practical applications have been studied, highlighting its relevance in pharmaceutical research (Mykhailiuk et al., 2013).
Asymmetric Synthesis and Helix-Forming Applications
Research on asymmetric synthesis of new helix-forming β-amino acids, such as trans-4-aminopiperidine-3-carboxylic acid and trans-2-aminocyclohexanecarboxylic acid, demonstrates the compound's application in creating helical structures in peptides. This can have significant implications in the development of new biomolecules (Schinnerl et al., 2003).
Enantioselective Synthesis and Chemical Transformations
The development of enantioselective synthesis methods for derivatives of 3-aminocyclohexanecarboxylic acid, as seen in the preparation of various enantiomers, has been a significant area of research. These methods are crucial for producing specific enantiomers for scientific and pharmaceutical purposes (Karlsson, 2016).
Safety And Hazards
3-Aminocyclohexanecarboxylic acid is classified under GHS05 and GHS07 hazard statements, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
3-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337826, DTXSID50901270 | |
| Record name | 3-Aminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_362 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclohexanecarboxylic acid | |
CAS RN |
25912-50-9, 34583-99-8 | |
| Record name | 3-Aminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






